molecular formula C12H21N5 B610769 Seliforant CAS No. 1164115-89-2

Seliforant

Cat. No.: B610769
CAS No.: 1164115-89-2
M. Wt: 235.33 g/mol
InChI Key: QRBVUFXEMHNIDB-UHFFFAOYSA-N
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Preparation Methods

The synthetic route for Seliforant involves several key steps:

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Seliforant undergoes several types of chemical reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen atoms in its structure.

    Reduction: Reduction reactions can also occur, especially at the pyrimidine ring.

    Substitution: Various substitution reactions can be performed on the pyrimidine ring and the azetidine moiety.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Seliforant has several scientific research applications:

Mechanism of Action

Seliforant exerts its effects by selectively antagonizing the histamine H4 receptor. This receptor is involved in the regulation of immune responses and inflammation. By blocking the H4 receptor, this compound can inhibit the activity of vestibular neurons, thereby reducing symptoms of vertigo without causing sedation .

Comparison with Similar Compounds

Properties

CAS No.

1164115-89-2

Molecular Formula

C12H21N5

Molecular Weight

235.33 g/mol

IUPAC Name

6-[3-(methylamino)azetidin-1-yl]-2-(2-methylpropyl)pyrimidin-4-amine

InChI

InChI=1S/C12H21N5/c1-8(2)4-11-15-10(13)5-12(16-11)17-6-9(7-17)14-3/h5,8-9,14H,4,6-7H2,1-3H3,(H2,13,15,16)

InChI Key

QRBVUFXEMHNIDB-UHFFFAOYSA-N

SMILES

CC(C)CC1=NC(=CC(=N1)N2CC(C2)NC)N

Canonical SMILES

CC(C)CC1=NC(=CC(=N1)N2CC(C2)NC)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SENS111;  SENS 111;  SENS-111;  Seliforant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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